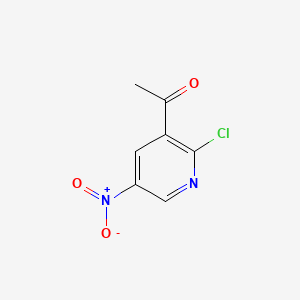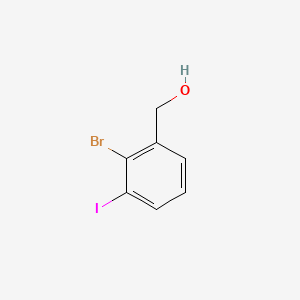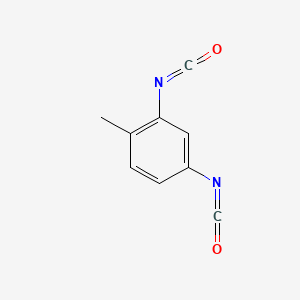![molecular formula C20H28N2O2 B1148673 3′-Hydroxy-2'H-5α-androst-2-eno[3,2-c]pyrazol-17-one CAS No. 1173998-80-5](/img/no-structure.png)
3′-Hydroxy-2'H-5α-androst-2-eno[3,2-c]pyrazol-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Analytical reference standard for Prostanozol metabolite
Scientific Research Applications
Potential as a Cancer Treatment Agent
- Compounds like 17-(5′-isoxazolyl)androst-4,16-dien-3-one, which share structural similarities with 3′-Hydroxy-2'H-5α-androst-2-eno[3,2-c]pyrazol-17-one, have been identified as promising inhibitors of 17α hydroxylase/C 17,20 lyase (P450 17α) and 5α reductase (5α R), showing potential for the treatment of prostate cancer and benign prostatic hypertrophy (M. Ji, 2002).
Structural and Conformational Studies
- Detailed structural analysis of similar steroidal compounds has been conducted, revealing various conformations and binding modes that could be relevant to understanding the activity of this compound. These studies are significant in drug design, especially for steroids with medicinal applications (D. Lisgarten et al., 2003).
Influence on Hormonal Activity
- Research has shown that minor changes in the steroidal structure, similar to those seen in this compound, can significantly alter the hormonal activity pattern in rats. These findings are crucial for understanding the potential therapeutic uses and effects of such compounds on hormonal systems (A. L. Beyler et al., 1961).
properties
CAS RN |
1173998-80-5 |
|---|---|
Molecular Formula |
C20H28N2O2 |
Molecular Weight |
328.45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid](/img/structure/B1148593.png)



![5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1148600.png)
![3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148602.png)


![1-[(R)-1-Phenylethyl]-3-[3-(triethoxysilyl)propyl]urea](/img/structure/B1148607.png)